molecular formula C28H31N5O2S B4068395 N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

Cat. No.: B4068395
M. Wt: 501.6 g/mol
InChI Key: CFKBQSPXWNTECY-UHFFFAOYSA-N
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Description

N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a naphthalene moiety, and a benzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthalene moiety and the benzamide group. Common reagents used in these reactions include ethyl bromide, naphthylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, naphthalene-based molecules, and benzamide analogs. Examples include:

  • 1,2,4-triazole derivatives
  • Naphthalene-1-ylamine
  • Benzamide derivatives

Uniqueness

N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2S/c1-5-33-26(25(18(2)3)30-27(35)21-15-13-19(4)14-16-21)31-32-28(33)36-17-24(34)29-23-12-8-10-20-9-6-7-11-22(20)23/h6-16,18,25H,5,17H2,1-4H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKBQSPXWNTECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C(C(C)C)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

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